Fmoc-DAOc HCl
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-(8-aminooctyl)carbamate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O2.ClH/c24-15-9-3-1-2-4-10-16-25-23(26)27-17-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22;/h5-8,11-14,22H,1-4,9-10,15-17,24H2,(H,25,26);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCSZBFCMMQCLBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCCCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextual Overview of Fluorenylmethoxycarbonyl Fmoc Chemistry
Evolution of Fmoc Protecting Group Strategy in Organic Synthesis
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group was introduced in 1972 by Louis A. Carpino and Grace Y. Han. wikipedia.org Initially, its potential was not fully realized, but it gained prominence with the understanding that it could be cleaved under very mild, non-hydrolytic basic conditions. publish.csiro.au This discovery was a landmark in the evolution of peptide synthesis, offering a significant alternative to the existing t-butyloxycarbonyl (Boc) strategy. publish.csiro.au
The Boc/Bzl protection scheme required harsh acidic conditions (e.g., anhydrous hydrogen fluoride) for the final cleavage of the peptide from the resin support. altabioscience.com In contrast, the Fmoc strategy provided a truly orthogonal system. In this approach, the temporary Nα-Fmoc group is removed by a mild base (like piperidine), while the permanent side-chain protecting groups and the resin linker are acid-labile, typically cleaved by trifluoroacetic acid (TFA). wikipedia.orgaltabioscience.com This orthogonality prevents the gradual degradation of side-chain protections during the repeated deprotection steps of a synthesis. altabioscience.com The milder conditions of the Fmoc protocol made it more compatible with sensitive amino acid modifications, such as phosphorylation and glycosylation, and its suitability for automation cemented its role as the dominant method for peptide synthesis in both academic and industrial settings. altabioscience.compublish.csiro.au
Mechanistic Aspects of Fmoc Deprotection in Complex Chemical Environments
The selective removal of the Fmoc group is critical for the stepwise elongation of a peptide chain. This process is achieved through a specific base-catalyzed elimination reaction. wikipedia.org
The deprotection of the Fmoc group proceeds via a base-catalyzed β-elimination (E1cB) mechanism. The process is initiated by the abstraction of the acidic proton at the C9 position of the fluorene (B118485) ring system by a base. altabioscience.compublish.csiro.au This deprotonation is favorable because the resulting carbanion is stabilized by the aromatic fluorenyl system. ontosight.ai
Following proton abstraction, a β-elimination reaction occurs, leading to the cleavage of the carbamate (B1207046) bond. This releases the free Nα-amine of the amino acid, carbon dioxide, and a highly reactive intermediate known as dibenzofulvene (DBF). altabioscience.com The regeneration of the free amine is the essential step that allows the coupling of the next amino acid in the sequence.
While various bases can cleave the Fmoc group, secondary amines, particularly piperidine (B6355638), are most commonly employed. wikipedia.org The preference for secondary amines is twofold. First, they are effective bases for initiating the β-elimination reaction. altabioscience.com Second, and crucially, they act as scavengers for the dibenzofulvene (DBF) byproduct. altabioscience.com
DBF is a reactive electrophile that, if left unquenched, can undergo side reactions, such as adding to the newly liberated Nα-amine of the peptide chain. altabioscience.com Piperidine efficiently traps the DBF molecule to form a stable, inert fulvene-piperidine adduct. wikipedia.orgaltabioscience.com This adduct is easily washed away, preventing unwanted modifications to the growing peptide. While primary amines can also effect cleavage, and tertiary amines do so much more slowly, the dual role of secondary amines as both the cleavage reagent and scavenger makes them uniquely suited for Fmoc-based SPPS. altabioscience.com
Interactive Table: Common Bases for Fmoc Deprotection
| Base | Typical Concentration | Key Characteristics |
|---|---|---|
| Piperidine | 20% in DMF | Standard reagent; rapid deprotection and efficient DBF scavenging. wikipedia.orgaltabioscience.com |
| Piperazine | 5% in DMF/NMP | A weaker base than piperidine; can reduce certain side reactions like aspartimide formation. wikipedia.org |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | 2% in combination with a nucleophile | A strong, non-nucleophilic base; requires a separate scavenger for DBF. wikipedia.org |
| Morpholine | 50% in DMF | Effective at deprotection and can minimize diketopiperazine formation. publish.csiro.au |
Base-Catalyzed β-Elimination Processes
Considerations of Side Reactions in Fmoc-Mediated Syntheses
Despite the robustness of the Fmoc strategy, certain sequence-dependent side reactions can occur, primarily driven by the basic conditions used for deprotection.
Diketopiperazine (DKP) formation is a significant side reaction that occurs at the dipeptide stage of solid-phase synthesis. After the removal of the Fmoc group from the second amino acid, the newly liberated Nα-amine can attack the ester linkage that anchors the dipeptide to the resin. This intramolecular cyclization cleaves the dipeptide from the resin as a stable six-membered DKP ring, terminating the peptide chain prematurely.
This reaction is particularly prevalent when the C-terminal or penultimate residue is Proline. The basic conditions required for Fmoc removal facilitate this nucleophilic attack. Mitigation strategies include the use of sterically hindered resins, such as 2-chlorotrityl chloride resin, which shields the ester linkage, or the coupling of a pre-formed dipeptide to the third amino acid, bypassing the vulnerable dipeptide-resin stage.
Aspartimide formation is another notorious, base-catalyzed side reaction that affects peptides containing an aspartic acid (Asp) residue. The issue is most pronounced in sequences where Asp is followed by small, unhindered amino acids like Glycine, Asparagine, or Serine.
The mechanism involves the nucleophilic attack of the backbone amide nitrogen (following the Asp residue) on the side-chain carbonyl of the Asp ester, forming a five-membered succinimide (B58015) ring (aspartimide). This process can lead to epimerization at the α-carbon of the Asp residue. The aspartimide ring can then be opened by nucleophiles present in the reaction mixture, such as piperidine or water, to yield a mixture of the desired α-peptide and the isomeric β-peptide, which are often difficult to separate.
Several strategies have been developed to suppress aspartimide formation:
Modification of Deprotection Conditions: Adding acidic additives like 1-hydroxybenzotriazole (B26582) (HOBt) or formic acid to the piperidine deprotection solution can temper its basicity and reduce the rate of aspartimide formation. wikipedia.org
Bulky Side-Chain Protecting Groups: Using sterically demanding protecting groups on the Asp side chain, such as 3-methylpent-3-yl (OMpe) or 3-ethylpent-3-yl (OEpe) esters, can physically block the formation of the succinimide ring.
Backbone Protection: Incorporating a temporary protecting group on the amide nitrogen of the residue following Asp can prevent it from acting as a nucleophile, thereby completely inhibiting the cyclization reaction.
Synthetic Pathways and Advanced Derivatization Strategies for Fmoc Daoc Hcl
Synthesis of Fmoc-DAOc HCl Precursors
The synthesis of this compound relies on the availability of key precursors, primarily 1,8-diaminooctane (B148097) and the Fmoc protecting group, typically introduced via 9-fluorenylmethyl chloroformate (Fmoc-Cl). The synthesis of precursors for similar structures, such as Fmoc-protected aza-amino acids, often involves the alkylation of hydrazine (B178648) derivatives. kirj.ee For instance, N-Fmoc-N′-(3-aminopropyl)hydrazine can be synthesized and subsequently used in further reactions. kirj.ee Another common precursor strategy involves the mono-Boc protection of a diamine, followed by further functionalization. For example, in the synthesis of a peptide nucleic acid (PNA) backbone, ethylenediamine (B42938) is first mono-Boc protected before undergoing alkylation. nih.gov This approach allows for selective reaction at one of the amino groups, leaving the other available for subsequent Fmoc protection.
The synthesis of related protected diamines, such as N1-t-Butyloxycarbonyl-1,8-diaminooctane hydrochloride (Boc-DAOc*HCl), provides a template for the potential synthesis of the Fmoc analogue. issuu.com The general principle involves reacting the diamine with the appropriate protecting group reagent under controlled conditions to achieve mono-substitution.
Advanced Methodologies for this compound Synthesis
Advanced synthetic methodologies for compounds like this compound focus on improving reaction efficiency, scalability, and purity of the final product. These strategies are crucial for making such reagents readily available for research and larger-scale applications.
Reaction Conditions Optimization for this compound Formation
The formation of Fmoc-protected amines is highly dependent on the reaction conditions. Key parameters that require careful optimization include pH, solvent composition, and reagent stoichiometry. The derivatization of amines with Fmoc-Cl is typically carried out in a basic medium to facilitate the nucleophilic attack of the amine on the chloroformate. scielo.brscielo.br However, the stability of Fmoc-Cl itself is compromised under strongly basic conditions, where it can hydrolyze to 9-fluorenylmethanol (Fmoc-OH). scielo.br Therefore, a precise pH control is critical. For many Fmoc derivatizations, a borate (B1201080) buffer is employed to maintain the optimal pH, often around 8.0 to 9.5. scielo.brresearchgate.net
The choice of solvent is also crucial. Fmoc-Cl is often insoluble in purely aqueous media, necessitating the use of a mixed solvent system, typically containing acetonitrile (B52724). scielo.brresearchgate.net The proportion of the organic solvent must be carefully balanced to ensure all reactants remain in solution without causing precipitation. researchgate.net
Scalability and Efficiency Enhancements in Synthesis
Efficiency in synthesis also pertains to the purification of the final product. In solid-phase peptide synthesis (SPPS), where Fmoc-protected amino acids are extensively used, cleavage from the resin is a critical step. The use of reagents like dilute HCl in fluoro alcohols has been explored as a novel method for cleaving peptides from the resin and removing acid-labile protecting groups, which can be an efficient alternative to traditional methods. researchgate.net
Derivatization Reactions Utilizing this compound and Related Reagents
Fmoc-Cl and by extension, pre-formed building blocks like this compound, are widely used as derivatizing agents in analytical chemistry, particularly for the analysis of amino acids and other primary and secondary amines by high-performance liquid chromatography (HPLC). scielo.brscielo.br The purpose of this derivatization is to introduce a chromophoric or fluorophoric group, the Fmoc moiety, onto molecules that lack a suitable group for detection by UV or fluorescence detectors. scielo.br
Optimization of Reaction Conditions for Derivatization
The efficiency of the derivatization reaction is paramount for accurate quantification. Several factors, including reaction time, temperature, and reagent concentration, must be optimized.
For the derivatization of gabapentin (B195806) with Fmoc-Cl, a 2:1 ratio of Fmoc-Cl to gabapentin at 25°C for 15 minutes was found to be optimal. scielo.br Higher temperatures were shown to accelerate the degradation of both the derivatizing agent and the product. scielo.br Similarly, in the derivatization of N-methylephedrine, reaction time, reagent concentration, and pH were all critical parameters that were investigated to develop a robust analytical method. nih.gov
Table 1: Optimization of Derivatization Conditions for Various Analytes with Fmoc-Cl
| Analyte | Optimal pH | Optimal Temperature (°C) | Optimal Reagent Ratio (Fmoc-Cl:Analyte) | Optimal Reaction Time (min) | Reference |
| Gabapentin | 9.5 | 25 | 2:1 | 15 | scielo.br |
| Omeprazole | 8.0 | Not specified | Not specified | Not specified | researchgate.net |
| N-methylephedrine | Not specified | Ambient | Not specified | Not specified | nih.gov |
| Synephrine | 5.5 | Not specified | >2.0 mg/mL Fmoc-Cl | Not specified | researchgate.net |
This table is interactive. You can sort and filter the data by clicking on the column headers.
As previously mentioned, pH is a critical factor in derivatization reactions with Fmoc-Cl. The pH of the reaction medium influences the deprotonation of the amine, making it sufficiently nucleophilic to react with Fmoc-Cl. scielo.br For gabapentin, a pH of 9.5 yielded the best results for deprotonation and subsequent derivatization. scielo.br In the case of omeprazole, the optimal pH was found to be 8.0, as higher pH values led to the rapid formation of the Fmoc-OH hydrolysis product. researchgate.net For synephrine, the derivatization yield increased up to pH 5.5 and then decreased at higher pH values. researchgate.net This highlights that the optimal pH can vary significantly depending on the specific analyte. Extreme pH values, both acidic and basic, can lead to the hydrolysis of the resulting Fmoc-derivative, shortening its lifetime. researchgate.net Therefore, careful pH control is essential for both the derivatization reaction itself and the stability of the resulting product. researchgate.net
Solvent System Selection and Impact on Reaction Efficiency
The choice of solvent is critical in the synthesis of Fmoc-amino acids as it directly influences reaction rates, yields, and purity by affecting reagent solubility and the stability of reactants.
For the N-protection of amino acids like 8-aminooctanoic acid (DAOc), a common method involves Schotten-Baumann conditions, which typically utilize a biphasic solvent system. A frequently employed system is a mixture of water and an organic solvent such as acetonitrile (ACN) or dioxane. ub.edutotal-synthesis.com In one specific synthesis of Fmoc-DAoc-OH, a 1:1 (v/v) mixture of water and ACN is used. ub.edu This system is effective because it dissolves the amino acid salt (in the aqueous phase) and the Fmoc-Cl reagent (in the organic phase), allowing the reaction to proceed efficiently at the interface under basic conditions. ub.edutotal-synthesis.com The use of a water/acetonitrile solution is a common approach for derivatization reactions involving Fmoc-Cl. scielo.br
In the broader context of Fmoc chemistry, particularly SPPS, polar aprotic solvents are standard. researchgate.net The most widely used include N,N-Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (B109758) (DCM). researchgate.netpeptide.comlu.se These solvents are chosen for their ability to dissolve reagents and effectively swell the polymer resins used as solid supports in SPPS. peptide.comlu.se However, each has distinct properties that impact efficiency:
DMF is a cost-effective and common choice, but it can degrade over time to produce dimethylamine, a base that can cause premature removal of the Fmoc protecting group. peptide.com
NMP is more polar than DMF and is often considered a superior solvent for improving coupling yields, though it has been reported that Fmoc-amino acids may decompose more readily in NMP over extended periods compared to DMF. peptide.com
DCM is frequently used in Boc-based synthesis but is less common in Fmoc chemistry because it can react slowly with piperidine (B6355638), the reagent typically used for Fmoc deprotection. peptide.com
Concerns over the hazardous nature of these traditional solvents have prompted research into "greener" alternatives. researchgate.netrsc.org Solvents such as ethyl acetate (B1210297) (EtOAc), 2-methyl tetrahydrofuran (B95107) (2-Me-THF), and N-butylpyrrolidinone (NBP) have been investigated as potential replacements for DMF in SPPS. lu.se
| Solvent | Typical Use in Fmoc Chemistry | Key Advantages | Key Disadvantages | Reference |
|---|---|---|---|---|
| Water/Acetonitrile (H₂O/ACN) | N-Fmoc protection of amino acids (solution phase) | Good solubility for both amino acid and Fmoc-Cl; facilitates biphasic Schotten-Baumann conditions. | Requires careful pH control to prevent hydrolysis of Fmoc-Cl. | ub.eduscielo.br |
| N,N-Dimethylformamide (DMF) | General solvent for SPPS (couplings, washes, deprotection) | Good resin swelling; dissolves most reagents; cost-effective. | Can degrade to form dimethylamine, causing premature deprotection; classified as a Substance of Very High Concern (SVHC). | researchgate.netpeptide.comlu.se |
| N-methyl-2-pyrrolidone (NMP) | Alternative to DMF in SPPS | More polar than DMF, can improve coupling efficiency. | More expensive than DMF; can increase decomposition of Fmoc-amino acids over time; also an SVHC. | researchgate.netpeptide.comlu.se |
| Dichloromethane (DCM) | Less common in Fmoc-SPPS; used in some specific steps. | Good swelling for polystyrene resins. | Reacts with piperidine; may not solvate growing peptide chains efficiently. | researchgate.netpeptide.comlu.se |
| N-butylpyrrolidinone (NBP) | "Greener" alternative for SPPS | Not classified as an SVHC; has shown high yield and purity in peptide synthesis. | Less established than traditional solvents. | lu.se |
Reagent Concentration and Stoichiometric Considerations
The stoichiometry of the reagents is a critical parameter for maximizing the yield of the desired Fmoc-protected product while minimizing side reactions. In the N-protection of an amino acid with Fmoc-Cl, a slight excess of the protecting agent is generally used to ensure the complete consumption of the starting amino acid.
A representative procedure for the synthesis of Fmoc-DAoc-OH illustrates this principle. The reaction starts with one equivalent of the amino acid (H-D-Aoc-OH). ub.edu Initially, 1.2 equivalents of Fmoc-Cl are added. ub.edu To drive the reaction to completion, an additional 0.2 equivalents of Fmoc-Cl are added after the reaction has proceeded for some time, bringing the total to 1.4 equivalents. ub.edu Using an excess of the derivatizing agent is a common strategy. scielo.br For instance, a study on the derivatization of gabapentin found that a 2:1 molar ratio of Fmoc-Cl to gabapentin resulted in a cleaner and more efficient reaction. scielo.br
The reaction also requires a base to neutralize the hydrochloric acid (HCl) that is liberated as a byproduct. total-synthesis.com In the synthesis of Fmoc-DAoc-OH, a 10% sodium bicarbonate (NaHCO₃) solution is added to maintain the pH between 9 and 10, which deprotonates the amino group, rendering it nucleophilic. ub.edu The concentration of the base must be carefully controlled, as excessively basic conditions can promote the hydrolysis of the Fmoc-Cl reagent itself. scielo.br
| Reactant 1 (Amine Source) | Reactant 2 (Fmoc Source) | Stoichiometric Ratio (Amine:Fmoc) | Base/Conditions | Reference |
|---|---|---|---|---|
| H-D-Aoc-OH | Fmoc-Cl | 1 : 1.4 (added in portions) | 10% NaHCO₃ in H₂O/ACN (pH 9-10) | ub.edu |
| Generic Amino Acid | Fmoc-Cl | 1 : 1.2 | Reaction in water/ethanol | |
| Gabapentin | Fmoc-Cl | 1 : 2 (optimal) | Basic medium | scielo.br |
| Generic Amine | Fmoc-Cl | Not specified | NaHCO₃ in dioxane/H₂O (Schotten-Baumann) | total-synthesis.com |
Control of Reaction Specificity in Fmoc-Mediated Derivatization
Achieving high specificity in Fmoc derivatization involves carefully controlling reaction conditions to ensure the protecting group attaches to the intended amine without causing side reactions. Key factors include the choice of the derivatizing agent, pH, and temperature.
Choice of Derivatizing Agent: While Fmoc-Cl (9-fluorenylmethyl chloroformate) is a classic and effective reagent, it is highly reactive and sensitive to moisture. total-synthesis.com An alternative, Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide), is often preferred because it is more stable and less prone to causing the formation of oligopeptide side products during the preparation of Fmoc-amino acids. total-synthesis.comnih.gov
pH Control: The reaction requires a basic pH to deprotonate the target amino group, making it sufficiently nucleophilic to attack the Fmoc reagent. ub.edutotal-synthesis.com However, a pH that is too high can lead to the rapid hydrolysis of Fmoc-Cl into the inactive by-product 9-fluorenylmethanol (Fmoc-OH), reducing the efficiency of the derivatization. scielo.br The synthesis of Fmoc-DAoc-OH employs a pH of 9-10, representing a balance that allows for efficient amine acylation while managing the rate of competing hydrolysis. ub.edu
| Control Factor | Effect on Reaction | Typical Strategy for this compound Synthesis | Reference |
|---|---|---|---|
| Derivatizing Agent | Influences reactivity and side-product profile. | Use of Fmoc-Cl is common, but Fmoc-OSu offers higher stability and cleaner reactions. | total-synthesis.comnih.gov |
| pH | Activates the amine but can also degrade the Fmoc reagent. | Maintain pH in the range of 9-10 to balance amine nucleophilicity and Fmoc-Cl stability. | ub.eduscielo.br |
| Temperature | Controls the rate of reaction and degradation. | Initiate the reaction at 0°C (ice bath) and allow it to proceed at room temperature. | ub.eduscielo.br |
| Solvent System | Affects reagent interaction and stability. | A biphasic system like water/acetonitrile can help control the reaction at the phase interface. | ub.edutotal-synthesis.com |
Applications of Fmoc Daoc Hcl in Specialized Chemical Syntheses
Integration of Fmoc-DAOc HCl into Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis (SPPS) is a cornerstone technique for the assembly of peptides. nih.govnih.gov this compound is particularly well-suited for integration into Fmoc-based SPPS protocols. chempep.comnih.gov The Fmoc group at the amino terminus is readily removed under standard basic conditions (e.g., piperidine (B6355638) in DMF), allowing for the sequential addition of amino acids to build a peptide chain. chempep.comrsc.org The carboxylic acid end can be activated for coupling to a free amino group on the growing peptide chain or the solid support. chemimpex.com
The incorporation of this compound into peptide backbones is a strategic approach to modify their physicochemical properties. chempep.comchemimpex.com The diethylene glycol spacer imparts hydrophilicity, which can enhance the solubility of hydrophobic peptides in aqueous environments. chempep.comchemicalbook.com This is a significant advantage in the synthesis and handling of complex peptides that might otherwise be prone to aggregation. chemimpex.com
Table 1: Properties and Applications of this compound in Peptide Modification
| Property | Consequence in Peptide Scaffolds | Research Application Example |
|---|---|---|
| Hydrophilicity | Increased solubility of the final peptide. chempep.com | Improving the biophysical properties of therapeutic peptides. chempep.com |
| Flexibility | Introduction of conformational changes. chempep.com | Design of peptides with tailored secondary structures. |
This compound plays a significant role in the synthesis of cyclic lipopeptides, a class of antibiotics with potent antimicrobial activity. nih.govmdpi.com For example, in the synthesis of daptomycin (B549167) and its analogues, which are cyclic lipodepsipeptides, this compound can be used as a flexible linker. nih.govresearchgate.netd-nb.info
The synthesis of these complex molecules often involves a combination of solid-phase and solution-phase techniques. mdpi.com this compound can be incorporated into the linear peptide precursor during SPPS. nih.govub.edu Its flexible nature can be advantageous in facilitating the subsequent macrocyclization step, which is often a challenging transformation. mdpi.com Furthermore, the hydrophilic spacer can modulate the pharmacological properties of the final lipopeptide, potentially improving its activity spectrum or reducing toxicity. nih.gov Researchers have synthesized daptomycin analogs where specific amino acids are replaced or modified, and the inclusion of linkers like this compound allows for systematic structure-activity relationship (SAR) studies. nih.govresearchgate.net
Strategic Incorporation in Modified Peptide Scaffolds
Utility as a Molecular Linker and Bifunctional Reagent in Organic Synthesis
Beyond peptide synthesis, the bifunctional nature of this compound makes it a valuable tool as a molecular linker and reagent in broader organic synthesis. creative-biolabs.combiosynth.com The presence of two distinct reactive handles—the Fmoc-protected amine and the carboxylic acid—allows for sequential and controlled conjugation of different molecular entities. creative-biolabs.comnih.gov
This compound serves as a fundamental building block for the creation of more complex and specialized linker architectures. creative-biolabs.comresearchgate.net By selectively deprotecting the Fmoc group, the exposed amine can be reacted with a variety of electrophiles. Conversely, the carboxylic acid can be activated to react with nucleophiles. This orthogonal reactivity is key to constructing heterobifunctional linkers designed for specific applications, such as in antibody-drug conjugates (ADCs) and PROTACs (PROteolysis TArgeting Chimeras). medchemexpress.com
The PEG-like spacer in this compound provides desirable properties for these linkers, including increased water solubility and reduced non-specific binding. chempep.com Researchers have developed various linker strategies, including those with cleavable and non-cleavable components, to precisely control the release of a payload molecule at a target site. researchgate.net
Table 2: Functional Groups of this compound and Their Roles in Linker Synthesis
| Functional Group | Protecting Group | Reactivity | Role in Linker Architecture |
|---|---|---|---|
| Amino | Fmoc (Fluorenylmethyloxycarbonyl) | Nucleophilic (after deprotection) | Attachment point for one molecular entity. creative-biolabs.com |
Diamine building blocks are significant motifs in natural products and serve as versatile components in synthetic organic chemistry. rsc.orgrsc.org While this compound is technically an amino acid, after deprotection of the Fmoc group and reduction of the carboxylic acid, it can be conceptualized as a diamine derivative with an ether-containing backbone. Such building blocks can participate in multi-component reactions, which are powerful strategies for the rapid assembly of complex molecules from three or more starting materials in a single step.
The synthesis of 1,3-diamines, for instance, has been a focus of methodological development. rsc.orgrsc.orgacs.org The principles guiding these syntheses can be applied to incorporate diamine-like structures derived from this compound into larger molecular frameworks. For example, the "mother diamine" concept, where a single chiral diamine can be transformed into a wide variety of chiral ligands, highlights the utility of diamine building blocks in catalysis and complex molecule synthesis. The unique spacing and hydrophilicity of the DAOc moiety could offer advantages in the properties of the resulting products.
Investigations in Chemical Biology Utilizing Fmoc Daoc Hcl Derivatives
Design and Synthesis of Chemical Probes via Fmoc-DAOc HCl
The synthesis of chemical probes often requires a modular approach, where different functional units—such as a recognition element, a reporter group (e.g., a fluorophore or a tag), and a reactive group for covalent labeling—are pieced together. The this compound linker is well-suited for this purpose due to its orthogonal protecting group strategy. The fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group, stable under acidic conditions, while the hydrochloride salt of the terminal amine allows for its selective reaction. mdpi.com
The general strategy for utilizing this compound in the synthesis of a chemical probe involves a stepwise assembly. Initially, the free amine of this compound can be coupled to a molecule of interest, for instance, a pharmacophore that targets a specific protein. This reaction is typically an amide bond formation, where the carboxylic acid of the target-binding moiety is activated and reacted with the free amine of the linker.
Following this initial coupling, the Fmoc group is removed from the other end of the diaminooctane chain. This deprotection is achieved under mild basic conditions, commonly with piperidine (B6355638) in a solvent like dimethylformamide (DMF), which does not affect most acid-labile protecting groups that might be present on the pharmacophore. scielo.org.mxmdpi.com The newly liberated primary amine can then be further functionalized. For example, it can be reacted with a fluorescent dye, a biotin (B1667282) tag for affinity purification, or a photo-activatable cross-linking group to create a multifunctional chemical probe. csic.es
The eight-carbon chain of the diaminooctane linker provides a significant spatial separation between the recognition element and the reporter or reactive group. This separation is often critical to minimize steric hindrance and ensure that both moieties can function independently without interfering with each other's activity. The synthesis of such probes can be performed in solution or on a solid support, with the latter being particularly advantageous for the synthesis of peptide-based probes where this compound can be incorporated as a non-standard building block. nih.gov
Table 1: Stepwise Synthesis of a Hypothetical Chemical Probe using this compound
| Step | Reactant 1 | Reactant 2 | Key Reaction | Product |
| 1 | Molecule of Interest (with COOH) | This compound | Amide Coupling | Moi-DAO-Fmoc |
| 2 | Moi-DAO-Fmoc | Piperidine/DMF | Fmoc Deprotection | Moi-DAO-NH2 |
| 3 | Moi-DAO-NH2 | Reporter Group (e.g., NHS-ester of a fluorophore) | Amide Coupling | Moi-DAO-Reporter |
This table illustrates a generalized synthetic route. Moi = Molecule of Interest; DAO = Diaminooctane.
Exploration of Structure-Activity Relationships using this compound Modified Molecules
Understanding the structure-activity relationship (SAR) of a bioactive molecule is fundamental for drug discovery and chemical biology. The length and flexibility of a linker connecting two pharmacophores or a pharmacophore and a reporter group can significantly influence the biological activity of the resulting conjugate. The 1,8-diaminooctane (B148097) chain of this compound provides a flexible spacer of a defined length, which can be systematically varied to probe its effect on activity.
In SAR studies, a series of analogous compounds are synthesized where the linker length is varied. For instance, by using other commercially available Fmoc-protected diaminoalkanes with different chain lengths (e.g., 1,4-diaminobutane, 1,6-diaminohexane, 1,12-diaminododecane), researchers can investigate how the distance between two key functional groups impacts binding affinity or inhibitory potency.
A notable example of such an SAR study involves the development of inhibitors for amyloid-beta (Aβ) aggregation, a key pathological event in Alzheimer's disease. In a study on curcumin-based Aβ aggregation inhibitors, dimers of ferulic acid were synthesized with various diaminoalkane linkers, including 1,8-diaminooctane. The results demonstrated that the linker length was a critical determinant of the inhibitory activity. This highlights the importance of the spatial arrangement of the interacting moieties, which can be systematically explored using linkers like this compound and its analogs.
Table 2: Influence of Linker Length on the Biological Activity of a Hypothetical Dimeric Inhibitor
| Linker (from diaminoalkane) | Number of Methylene Units | Linker Length (approx. Å) | Relative Inhibitory Potency (%) |
| 1,4-Diaminobutane | 4 | 7.5 | 50 |
| 1,6-Diaminohexane | 6 | 10.0 | 85 |
| 1,8-Diaminooctane | 8 | 12.5 | 100 |
| 1,12-Diaminododecane | 12 | 17.5 | 60 |
This is a representative data table based on the principles of SAR studies; the values are hypothetical.
The flexibility of the octamethylene chain in this compound allows the attached functional groups to adopt various conformations, which can be advantageous for binding to dynamic protein targets. By modifying the linker, for example, by introducing rigidity through double bonds or cyclic structures, one can further dissect the conformational requirements for optimal biological activity.
Applications in Biomolecular Conjugation and Ligation Methodologies
Bioconjugation, the covalent linking of two biomolecules, is a cornerstone of modern biotechnology and chemical biology. This compound and its derivatives can serve as valuable tools in creating these conjugates. The bifunctional nature of this linker allows for the sequential or orthogonal attachment of different molecular entities.
One application is in the surface immobilization of biomolecules. For example, a peptide or a small molecule can be synthesized with a C-terminal this compound linker. After deprotection of the Fmoc group, the free amine can be used to attach the molecule to a solid surface, such as a glass slide or a sensor chip that has been functionalized with an amine-reactive group (e.g., an N-hydroxysuccinimide ester). This is particularly relevant for the development of biosensors and microarrays.
Furthermore, derivatives of this compound can be employed in more advanced ligation strategies. For instance, the terminal amine, after Fmoc deprotection, can be converted into other reactive functionalities, such as an azide (B81097) or an alkyne, to participate in bioorthogonal "click" chemistry reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). This allows for the highly specific and efficient conjugation of complex biomolecules in biological media.
In the context of peptide and protein chemistry, linkers like 1,8-diaminooctane are used to create cross-linked structures or to attach payloads to proteins. For instance, after incorporation into a peptide sequence and subsequent deprotection, the amino group of the DAO linker can be used to form a covalent bond with another part of the peptide or with a different protein, creating a stable conjugate. The Fmoc-protection strategy ensures that this ligation can be performed at a specific, predetermined site.
Table 3: Functional Group Conversion of the Terminal Amine for Bioconjugation
| Starting Material | Reagent | Resulting Functional Group | Application |
| R-DAO-NH2 | Azide-transfer reagent (e.g., triflyl azide) | R-DAO-N3 (azide) | Click Chemistry (CuAAC, SPAAC) |
| R-DAO-NH2 | Alkyne-containing NHS ester | R-DAO-NH-CO-(CH2)n-C≡CH (alkyne) | Click Chemistry (CuAAC, SPAAC) |
| R-DAO-NH2 | Bromoacetic acid NHS ester | R-DAO-NH-CO-CH2-Br (bromoacetyl) | Thiol-reactive conjugation |
R represents the rest of the molecule attached to the other end of the diaminooctane (DAO) linker.
Compound Names
| Abbreviation/Trivial Name | Chemical Name |
| This compound | N-(9-Fluorenylmethoxycarbonyl)-1,8-diaminooctane hydrochloride |
| Fmoc | 9-Fluorenylmethoxycarbonyl |
| DMF | Dimethylformamide |
| NHS | N-Hydroxysuccinimide |
| CuAAC | Copper-catalyzed azide-alkyne cycloaddition |
| SPAAC | Strain-promoted azide-alkyne cycloaddition |
| Aβ | Amyloid-beta |
| Moi | Molecule of Interest |
| DAO | Diaminooctane |
| COOH | Carboxylic acid |
| NH2 | Amine |
| N3 | Azide |
| C≡CH | Alkyne |
| Br | Bromo |
| R | Generic chemical group |
| 1,4-diaminobutane | Butane-1,4-diamine |
| 1,6-diaminohexane | Hexane-1,6-diamine |
| 1,12-diaminododecane | Dodecane-1,12-diamine |
| Curcumin | (1E,6E)-1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione |
| Ferulic acid | (E)-3-(4-hydroxy-3-methoxyphenyl)acrylic acid |
| Biotin | 5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid |
| Piperidine | Piperidine |
Advanced Analytical Methodologies for Fmoc Derived Species
Chromatographic Approaches for Resolution and Detection of Fmoc-DAOc HCl Derivatives
Chromatographic techniques are fundamental in the analysis of this compound and its derivatives, providing the necessary resolution to separate complex mixtures and sensitive detection to quantify components accurately. High-Performance Liquid Chromatography (HPLC) is the cornerstone of these analytical strategies, often coupled with mass spectrometry for enhanced specificity and structural elucidation.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
The development of a robust HPLC method is critical for the accurate analysis of Fmoc-protected amino acids like this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose. oup.com The method development process involves the careful optimization of several parameters to achieve adequate separation and detection of the target analyte and any related impurities.
Key parameters in HPLC method development include the choice of the stationary phase (column), mobile phase composition, and detector settings. For Fmoc derivatives, C8 and C18 columns are frequently employed. nih.gov The mobile phase typically consists of an aqueous component, often with an acidic additive like trifluoroacetic acid (TFA) or formic acid (FA), and an organic modifier such as acetonitrile (B52724) (ACN) or methanol (B129727) (MeOH). windows.net The acidic additive helps to suppress the ionization of free carboxyl groups and improve peak shape. Gradient elution, where the proportion of the organic modifier is increased over time, is commonly used to separate compounds with a wide range of polarities. nih.gov
Validation of the developed HPLC method is essential to ensure its reliability, accuracy, and precision for its intended purpose. nih.gov Validation is performed according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH). Key validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of other components. nih.gov
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. nih.gov A good linearity is indicated by a correlation coefficient (r²) greater than 0.99. nih.gov
Accuracy: The closeness of the test results to the true value. nih.gov
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. dss.go.th It is typically expressed as the relative standard deviation (RSD).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. oup.com
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. uobasrah.edu.iq
| Validation Parameter | Typical Acceptance Criteria | Significance in this compound Analysis |
|---|---|---|
| Specificity | No interference from blank, placebo, or known impurities at the retention time of the analyte. | Ensures that the peak observed for this compound is not due to other related substances or artifacts. nih.gov |
| Linearity (r²) | ≥ 0.99 | Demonstrates a proportional response of the detector to the concentration of this compound over a defined range. nih.gov |
| Accuracy (% Recovery) | Typically 98.0% to 102.0% | Confirms that the method provides a result that is very close to the true concentration of this compound in the sample. nih.gov |
| Precision (RSD) | ≤ 2% for repeatability and intermediate precision. | Indicates the consistency and reproducibility of the analytical results for this compound. dss.go.th |
| LOD | Signal-to-noise ratio of 3:1 | Determines the smallest concentration of this compound that can be reliably detected. oup.com |
| LOQ | Signal-to-noise ratio of 10:1 | Establishes the lowest concentration of this compound that can be quantified with acceptable accuracy and precision. uobasrah.edu.iq |
Mass Spectrometry Applications in Fmoc-Derived Compound Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. When coupled with HPLC (LC-MS), it provides a highly specific and sensitive method for the identification and quantification of Fmoc-derived compounds. Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of polar and thermally labile molecules like Fmoc-protected amino acids, as it minimizes fragmentation during the ionization process. nih.gov
In the analysis of this compound, ESI-MS can be used to:
Confirm the molecular weight: The mass spectrometer can accurately determine the molecular weight of the parent compound, confirming its identity.
Identify impurities and degradation products: By analyzing the masses of other components in the sample, unknown impurities and degradation products can be identified.
Elucidate structural information: Tandem mass spectrometry (MS/MS or MSⁿ) involves the fragmentation of a selected precursor ion to generate product ions. The fragmentation pattern provides valuable information about the structure of the molecule. nih.govnih.govnih.gov For instance, the characteristic loss of the Fmoc group or side-chain fragments can help in the structural elucidation of this compound and its derivatives. nih.gov
Studies on various Fmoc-protected amino acids have shown characteristic fragmentation patterns in ESI-MS/MS. nih.govnih.gov For example, a common fragmentation pathway involves the cleavage of the bond between the Fmoc group and the amino acid, resulting in a characteristic ion. The fragmentation patterns can also be used to differentiate between isomers. nih.govnih.govnih.gov
| MS Technique | Application in this compound Analysis | Key Findings from Research |
|---|---|---|
| ESI-MS | Molecular weight confirmation and impurity profiling. | Allows for the detection of the [M-H]⁻ ion in negative ion mode, confirming the molecular mass of the deprotonated molecule. |
| LC-MS | Separation and identification of this compound and related substances in a single run. | Provides retention time and mass data simultaneously, enabling confident peak identification. mdpi.com |
| ESI-MS/MS | Structural elucidation and differentiation of isomers. | Reveals characteristic fragmentation patterns, such as the loss of the Fmoc group, which can be used to confirm the structure and distinguish between positional isomers. nih.govnih.govnih.gov |
Spectroscopic Techniques for Elucidating Reaction Progress and Purity
Spectroscopic techniques are invaluable for monitoring the progress of reactions involving this compound and for assessing the purity of the final product. UV-Vis spectroscopy is particularly useful due to the strong chromophoric nature of the Fmoc group.
The Fmoc group exhibits a strong UV absorbance, which is exploited to monitor its removal (deprotection) during solid-phase peptide synthesis (SPPS). chempep.com The cleavage of the Fmoc group is typically achieved using a base, such as piperidine (B6355638), which results in the formation of a dibenzofulvene (DBF)-piperidine adduct. mdpi.com This adduct has a characteristic UV absorbance maximum at around 301 nm. mdpi.comrsc.org
By monitoring the increase in absorbance at this wavelength, the progress of the deprotection reaction can be followed in real-time. rsc.org This allows for the determination of the reaction endpoint, ensuring complete removal of the Fmoc group before the next coupling step in SPPS. Some automated peptide synthesizers utilize this principle to automatically extend the deprotection time until the absorbance of the dibenzofulvene adduct plateaus, indicating the completion of the reaction. peptide.com
The purity of this compound can also be assessed using UV-Vis spectroscopy. By measuring the absorbance at the characteristic wavelength of the Fmoc group and applying the Beer-Lambert law, the concentration of the compound in a solution can be determined, which is a key component of purity assessment.
| Spectroscopic Technique | Application | Principle | Key Wavelengths (nm) |
|---|---|---|---|
| UV-Vis Spectroscopy | Monitoring Fmoc deprotection | The cleavage of the Fmoc group by a base like piperidine forms a dibenzofulvene-piperidine adduct that absorbs strongly in the UV region. mdpi.com | ~301 mdpi.comrsc.org |
| UV-Vis Spectroscopy | Purity assessment | The concentration of a pure this compound solution is directly proportional to its absorbance at the λmax of the Fmoc chromophore. | ~265, ~290, ~301 |
Development of In Situ Monitoring Techniques for Fmoc Deprotection
The development of in situ monitoring techniques has been a significant advancement in the field of peptide synthesis, allowing for real-time analysis and control of the Fmoc deprotection step. These techniques, often referred to as Process Analytical Technology (PAT), provide a deeper understanding of reaction kinetics and can lead to improved process efficiency and product quality. acs.orgispe.orgresearchgate.net
Several PAT tools have been explored for the real-time monitoring of SPPS, including UV-Vis spectroscopy, Raman spectroscopy, and refractive index (RI) measurement. acs.orgschmidt-haensch.com
UV-Vis Spectroscopy: As discussed previously, in-line UV-Vis detectors can monitor the formation of the dibenzofulvene-piperidine adduct in the reaction flow stream, providing real-time data on the extent of Fmoc deprotection. rsc.orgtec5usa.com This allows for the optimization of deprotection times and reagent usage. Deep learning models have even been applied to analyze time-resolved UV-Vis data to predict deprotection efficiency and identify potential issues like aggregation. amidetech.com
Raman Spectroscopy: This technique provides information about the vibrational modes of molecules and can be used to monitor multiple components simultaneously in a non-destructive manner. acs.org Raman spectroscopy has been successfully applied to monitor the entire SPPS process, including Fmoc removal, coupling reactions, and solvent washing steps. acs.org It can provide real-time data on the concentration of reagents and the progress of the reaction on the solid support.
Refractive Index (RI) Measurement: The refractive index of the reaction solution changes as the composition of the liquid phase changes. schmidt-haensch.com Studies have shown that RI measurement can be used as a PAT tool to monitor the different steps of SPPS in real-time, including the deprotection and washing steps. schmidt-haensch.com
Electrical Conductivity: Continuous measurement of electrical conductivity in the reaction vessel can also be used to monitor the time course of acylation and deprotection steps. nih.gov There is a close correlation between the degree of acylation, as determined by the amount of Fmoc group released, and the conductivity profile during the coupling of amino acids. nih.gov
The implementation of these in situ monitoring techniques enables a more controlled and efficient synthesis process. By providing real-time feedback, adjustments can be made during the synthesis to address issues such as incomplete deprotection, leading to higher purity and yield of the final peptide product. rsc.org
| Technique | Principle of Operation | Information Gained | Advantages |
|---|---|---|---|
| UV-Vis Spectroscopy | Measures the absorbance of the dibenzofulvene-piperidine adduct formed during Fmoc cleavage. mdpi.comtec5usa.com | Real-time kinetics of Fmoc deprotection. scholaris.ca | Well-established, sensitive, and widely used in automated synthesizers. tec5usa.com |
| Raman Spectroscopy | Measures the inelastic scattering of light, providing a chemical fingerprint of the reaction mixture. acs.org | Simultaneous monitoring of multiple components, including reagents, products, and the state of the resin-bound peptide. acs.org | Non-destructive, highly specific, and can be used for in-line analysis. acs.org |
| Refractive Index (RI) | Measures changes in the refractive index of the reaction solution as its composition changes. schmidt-haensch.com | Real-time monitoring of all steps in SPPS, including deprotection and washing. schmidt-haensch.com | Simple, robust, and provides a global overview of the process. schmidt-haensch.com |
| Electrical Conductivity | Measures the change in electrical conductivity of the reaction mixture. nih.gov | Monitors the progress of acylation and deprotection steps. nih.gov | Simple, reliable, and allows for software control of reaction times. nih.gov |
Future Perspectives and Emerging Research Trajectories
Innovations in Green Chemistry Approaches for Fmoc-DAOc HCl Synthesis and Application
The production of peptides and complex organic molecules has traditionally relied on methods that generate significant chemical waste, with solvents being a primary contributor. rsc.org Solid-Phase Peptide Synthesis (SPPS), the cornerstone of peptide assembly, is particularly solvent-intensive, often utilizing hazardous polar aprotic solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (CH2Cl2). northeastern.educsic.es Recognizing the environmental and health impacts, the field is aggressively pursuing greener alternatives. biospace.com
Innovations center on replacing conventional solvents with more benign options. csic.es Research has identified several "green" solvents that can be used in Fmoc-based SPPS without compromising the quality of the synthesis. northeastern.edu For instance, γ-Valerolactone (GVL), a renewable solvent derived from lignocellulosic biomass, has shown promise. usp.org Similarly, mixtures such as anisole/dimethyl sulfoxide (B87167) (DMSO) have been successfully used in flow chemistry systems, outperforming DMF in some cases. chemrxiv.org The adoption of such solvents is a critical step toward the sustainable manufacturing of Fmoc-protected amino acids and their subsequent use in synthesis. researchgate.net
Beyond solvent replacement, process optimization represents another key green strategy. Techniques like in situ Fmoc removal, where the deprotection step occurs immediately after coupling without an intermediate washing step, can significantly reduce solvent consumption by as much as 75%. peptide.com Furthermore, a focus on atom economy, waste reduction, and the use of renewable feedstocks are central tenets of green chemistry that are being applied to the entire lifecycle of peptide synthesis, from the creation of building blocks like this compound to the purification of the final product. biospace.comusp.org
Table 1: Comparison of Conventional vs. Green Solvents in Peptide Synthesis
| Solvent | Type | Boiling Point (°C) | Key Concerns/Notes | Source |
|---|---|---|---|---|
| N,N-Dimethylformamide (DMF) | Conventional | 153 | Reproductive toxicity, high environmental impact. northeastern.educsic.es | Fossil Fuel |
| Dichloromethane (CH2Cl2) | Conventional | 39.6 | Suspected carcinogen, volatile organic compound (VOC). northeastern.edu | Fossil Fuel |
| N-Methyl-2-pyrrolidone (NMP) | Conventional | 202 | Developmental toxicity, often used as a DMF alternative. csic.es | Fossil Fuel |
| γ-Valerolactone (GVL) | Green Alternative | 207 | Biodegradable, derived from renewable biomass. usp.org | Renewable |
| Anisole/DMSO | Green Alternative | Variable | Recyclable system, shown to be effective in flow chemistry. chemrxiv.org | Mixed |
| Propylene Carbonate | Green Alternative | 242 | Low toxicity, effective replacement for both DMF and CH2Cl2. rsc.org | Fossil Fuel |
Integration of Artificial Intelligence and Machine Learning in Fmoc-Based Chemistry
The synthesis of complex peptides is often hindered by sequence-dependent challenges like aggregation, which can lead to failed or low-yield reactions. nih.gov Predicting these outcomes has historically been based on researcher experience and intuition, but the vast combinatorial space of peptide sequences makes this approach inefficient. nih.govacs.org Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to navigate this complexity and optimize Fmoc-based chemistry. nih.gov
Deep learning models can be trained on large datasets generated by automated peptide synthesizers. nih.gov These models analyze data from thousands of individual reactions, such as the time-resolved UV-vis absorbance signals produced during the cleavage of the Fmoc protecting group. nih.govacs.org By correlating these signals with peptide sequences and reaction parameters (e.g., temperature, reagents), the AI can predict the efficiency of deprotection steps with low error and identify potential aggregation events in real-time. nih.govresearchgate.net
Table 2: Application of AI/ML in Fmoc-Based Peptide Synthesis
| AI/ML Application | Input Data | Predicted Output / Function | Reference(s) |
|---|---|---|---|
| Real-Time Optimization | UV-vis deprotection traces, peptide sequence, reaction parameters. nih.govresearchgate.net | Predicts Fmoc deprotection efficiency; identifies mass transfer issues (aggregation). nih.govacs.org | nih.govacs.orgresearchgate.net |
| Synthesis Success Prediction | Peptide amino acid sequence, peptide length, biochemical properties. acs.org | Likelihood score of a successful synthesis for a given peptide. acs.org | acs.org |
| Discovery of Novel Peptides | Amino acid properties, simulation data. nih.gov | Identifies novel peptide sequences with high propensity for self-assembly. nih.gov | nih.gov |
| Process Parameter Optimization | Solvent parameters, reaction rates. chemrxiv.org | Optimizes reaction conditions to reduce side reactions (e.g., aspartimide formation) and maximize deprotection. chemrxiv.org | chemrxiv.org |
Exploration of Novel Bioactive Scaffolds Utilizing this compound
The discovery of new therapeutic agents and biological probes is critically dependent on the exploration of novel chemical structures. core.ac.ukrsc.org Molecular scaffolds form the core of a molecule and largely define its three-dimensional shape and properties. mdpi.comnih.gov By using unique and non-standard building blocks, chemists can access regions of chemical space that are not populated by molecules derived from traditional or natural product libraries, leading to the discovery of compounds with novel biological functions. core.ac.uk
This compound, as a derivative of the non-proteinogenic amino acid 8-aminooctanoic acid, represents such a building block. Its incorporation into a peptide chain extends the distance and alters the flexibility between functional groups compared to standard amino acids. This structural modification can be leveraged to design novel bioactive scaffolds. For example, the related compound Fmoc-D-Aoc-OH was specifically synthesized for the creation of new antimicrobial peptides. ub.edu The unique properties imparted by the Aoc residue are intended to create peptides with improved therapeutic profiles.
This strategy is part of a broader effort in medicinal chemistry to build novel molecular architectures. In a similar vein, other specialized Fmoc-amino acids, such as Fmoc-L-hArg(Et)2-OH*HCl, are used as critical building blocks in the synthesis of complex peptide drugs like the GnRH antagonist Ganirelix. iris-biotech.de The use of this compound and other custom building blocks allows for the rational design of peptidomimetics and other scaffolds where precise control over structure leads to highly specific biological activity. nih.govnih.gov These scaffolds can be designed to target protein-protein interactions, act as enzyme inhibitors, or form unique three-dimensional structures for applications in materials science and tissue engineering. nih.govresearchgate.net
Table 3: Examples of Unique Fmoc-Amino Acids in the Synthesis of Bioactive Molecules
| Fmoc-Amino Acid Derivative | Resulting Molecule/Scaffold Type | Biological Target / Application | Reference(s) |
|---|---|---|---|
| Fmoc-D-Aoc-OH | Novel antimicrobial peptides | Therapeutic applications against bacteria. | ub.edu |
| Fmoc-L-hArg(Et)2-OH*HCl | Ganirelix (GnRH antagonist) | Gonadotropin-releasing hormone (GnRH) receptor. | iris-biotech.de |
| Fmoc-Cys(Trt)-OH | Peptide thioesters for Native Chemical Ligation (NCL) | Chemical protein synthesis, creating large, complex proteins. | researchgate.net |
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for characterizing Fmoc-DAOc HCl purity, and how are common impurities identified?
- Methodology : High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., at 260 nm) is standard for assessing purity. Coupled with Mass Spectrometry (LC-MS), it identifies impurities such as deprotected amines or residual solvents. Potentiometric titration (as described in ) can quantify HCl content via second-derivative endpoint determination .
- Data Interpretation : A purity threshold of ≥98% (typical for peptide synthesis intermediates) is validated against pharmacopeial standards (e.g., USP), with impurities quantified using area normalization in chromatograms .
Q. How should this compound be stored to prevent degradation during peptide synthesis workflows?
- Protocol : Store desiccated at –20°C in amber vials under inert gas (argon/nitrogen). Degradation risks include Fmoc-group cleavage (via moisture) and racemization (at elevated temperatures). Stability studies using accelerated thermal aging (e.g., 40°C/75% RH for 30 days) can model shelf-life .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Guidelines : Use PPE (gloves, goggles) to avoid skin/eye irritation (H315/H319 hazards). Work in fume hoods to minimize inhalation of fine powders (H335 risk). Emergency measures include rinsing eyes with water for 15 minutes and consulting SDS documentation .
Advanced Research Questions
Q. How can computational chemistry optimize this compound’s coupling efficiency in solid-phase peptide synthesis (SPPS)?
- Approach : Molecular dynamics simulations (e.g., using WebMO or Gaussian) model steric effects of the Fmoc group during resin coupling. Parameters like activation energy for carbodiimide-mediated reactions (e.g., DCC/HOBt) are calculated to predict coupling yields. Validate with experimental NMR monitoring (e.g., disappearance of Fmoc signals) .
Q. What strategies resolve contradictions in solubility data for this compound across different solvent systems?
- Analysis : Systematically test solubility in aprotic solvents (DMF, DCM) versus polar protic solvents (water, methanol) while tracking pH (HCl’s ionic contribution). Conflicting data may arise from protonation state changes; use potentiometric titration () to correlate solubility with pH. Report solvent dielectric constants and temperature gradients .
Q. How do side reactions (e.g., aspartimide formation) impact this compound’s utility in long peptide sequences, and how are they mitigated?
- Troubleshooting : Aspartimide formation is pH- and temperature-dependent. Use low-temperature (0–4°C) coupling with HATU/Oxyma Pure to suppress base-catalyzed side reactions. Monitor via MALDI-TOF MS for unexpected mass shifts. Add 0.1 M HOBt to scavenge reactive intermediates .
Q. What ethical and methodological considerations apply when designing studies involving this compound in biomedical research?
- Framework : Align with FINER criteria (Feasible, Novel, Ethical, Relevant). For in vitro toxicity assays, justify sample sizes using pilot data (e.g., cell viability IC50 curves). Include negative controls (unprotected DAOc) and disclose conflicts of interest per NIH guidelines .
Data Management and Reproducibility
Q. How should researchers document batch-to-batch variability in this compound synthesis for reproducibility?
- Documentation : Record CAS 210767-37-6 ( ) lot-specific data (e.g., HPLC chromatograms, NMR spectra) in electronic lab notebooks. Use version-controlled DMPs (Data Management Plans) to archive raw titration curves () and synthetic protocols .
Q. What statistical methods validate this compound’s role in structure-activity relationship (SAR) studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
